![molecular formula C21H21N3O3S B10987329 N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10987329.png)
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.
The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The furan carboxamide group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzothiazole or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide exhibits promising biological activities:
- Antimicrobial Activity : The benzothiazole component has been associated with antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : Research indicates that compounds containing benzothiazole structures often demonstrate anticancer activity. This compound could serve as a lead candidate for drug development targeting various cancers.
Applications in Drug Development
The unique molecular structure of this compound positions it as a candidate for further research in drug development:
Application Area | Potential Impact |
---|---|
Antimicrobial Agents | Development of new antibiotics targeting resistant strains |
Anticancer Drugs | Lead candidate for novel cancer therapies |
Biochemical Research | Tool for studying enzyme interactions and pathways |
Case Studies and Research Findings
Several studies have explored the applications of similar compounds and their derivatives:
Case Study 1: Antimicrobial Properties
A study examined the activity of various benzothiazole derivatives against biofilms formed by both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed significant activity against biofilms formed by Staphylococcus aureus and Escherichia coli, indicating potential for use in medical coatings to prevent infections .
Case Study 2: Anticancer Activity
Research on benzothiazole-containing compounds revealed their ability to induce apoptosis in cancer cell lines. The structural similarities between these compounds and this compound suggest that it may also exhibit similar anticancer effects .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can enhance the compound’s binding affinity and specificity, while the furan carboxamide group may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
- N-[3-(1,3-benzothiazol-2-yl)-1-(2-chloroethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This specific substitution pattern may enhance its interaction with biological targets, making it a more potent and selective compound for certain applications.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining elements from benzothiazole, pyrrole, and amide functionalities. Its molecular formula is C21H27N3O2S with a molecular weight of approximately 385.5 g/mol. The presence of the benzothiazole moiety is particularly significant as it is often associated with various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H27N3O2S |
Molecular Weight | 385.5 g/mol |
IUPAC Name | This compound |
CAS Number | 1144439-67-7 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity. The benzothiazole component has been linked to various pharmacological effects, including:
- Inhibition of Tumor Growth : Research has shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. The benzothiazole moiety is known for its antimicrobial effects, which could extend to this compound. Studies have indicated that derivatives of benzothiazole possess activity against a range of pathogens .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may interact with specific enzymes and receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Screening : A study screened a library of compounds on multicellular spheroids and identified several candidates with significant anticancer properties. The structure of the identified compounds shared similarities with our compound of interest .
- Cell Culture Studies : Research involving recombinant cell cultures has demonstrated that modifications in similar pyrrole-based compounds can enhance monoclonal antibody production while suppressing unwanted cellular growth . This suggests that this compound may also influence metabolic pathways beneficially.
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-13-14(2)24(10-12-26-3)19(23-20(25)16-8-6-11-27-16)18(13)21-22-15-7-4-5-9-17(15)28-21/h4-9,11H,10,12H2,1-3H3,(H,23,25) |
InChI Key |
QHHQGJBFNHFGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4)CCOC)C |
Origin of Product |
United States |
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